PDE4 Catalytic Site Potency of AWD 12-281 Compared to Cilomilast
AWD 12-281 inhibits PDE4 activity in human polymorphonuclear leukocytes (PMNLs) with an IC50 of 9.7 nM (9.71 ± 0.51 nM) [1]. In contrast, cilomilast (SB 207499) exhibits an IC50 of approximately 100–120 nM against LPDE4 and HPDE4 isoforms respectively, representing an approximately 10- to 12-fold lower potency at the isolated enzyme level . This potency differential translates into functional cellular assays: AWD 12-281 suppresses LPS-stimulated TNFα release from human PBMCs with EC50 values of 46–121 nM across multiple cytokine readouts, and the PDE4 inhibitory activity was shown to be closely correlated with inhibitory potential across multiple PDE4 inhibitors tested head-to-head [1].
| Evidence Dimension | PDE4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 9.7 nM (human PMNL PDE4) |
| Comparator Or Baseline | Cilomilast (SB 207499): ~100 nM (LPDE4) / ~120 nM (HPDE4) |
| Quantified Difference | AWD 12-281 is approximately 10- to 12-fold more potent than cilomilast at the PDE4 enzyme level |
| Conditions | Human polymorphonuclear leukocyte PDE4 assay; LPDE4/HPDE4 isoform assays |
Why This Matters
Higher PDE4 catalytic site potency at lower concentrations may translate to greater anti-inflammatory efficacy per unit dose, a critical factor when selecting a PDE4 inhibitor for in vitro or in vivo inflammatory models.
- [1] Marx D, et al. Anti-Inflammatory Potential of the Selective PDE4 Inhibitor AWD 12-281 in Human Cell Preparations. J Pharmacol Exp Ther. 2004;308(2):547-554. doi:10.1124/jpet.103.059865 View Source
